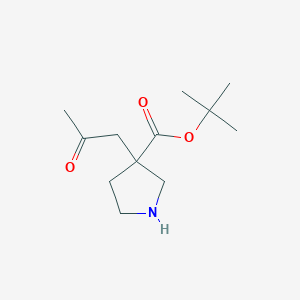

4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide is a compound with the CAS Number: 90916-77-1 and a molecular weight of 218.21 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) .Physical and Chemical Properties Analysis

This compound is a solid substance under normal conditions .Scientific Research Applications

Synthesis and Chemical Properties

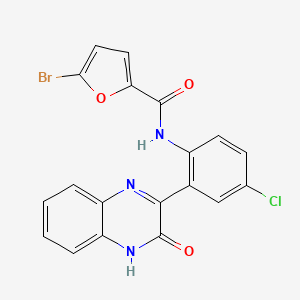

- The compound and its derivatives are synthesized through various chemical reactions involving benzoyl isothiocyanates and methoxycarbonyl isothiocyanate, resulting in a range of triazole and thiadiazole derivatives. These processes are crucial for exploring the chemical space around the triazole core, which is significant for developing new chemical entities with potential biological activities (Coppo & Fawzi, 1997).

Antimicrobial Activities

- Some newly synthesized triazole derivatives, including modifications of the core structure, have demonstrated good or moderate antimicrobial activities against various test microorganisms. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Biological Applications

- The triazole core, often present in compounds like 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, is associated with a variety of biological activities. It serves as a scaffold in clinical drugs targeting different therapeutic areas, including anticancer, antiviral, and anxiolytic treatments. The versatility of the triazole ring in drug design underscores its importance in medicinal chemistry (Prasad et al., 2021).

Supramolecular Chemistry

- The structural features of triazole derivatives allow for unique supramolecular assemblies. For instance, certain triazole-based compounds exhibit novel packing motifs, where π-stacked rods are encased in triply helical hydrogen-bonded amide strands. This structural arrangement has implications for the design of columnar liquid crystals and other materials with specific optical and electronic properties (Lightfoot et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide and similar compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies on their mechanisms of action and the development of more selective and potent derivatives .

Properties

IUPAC Name |

4-methoxy-N-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGWKPGASTCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)

![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2600619.png)

![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2600623.png)